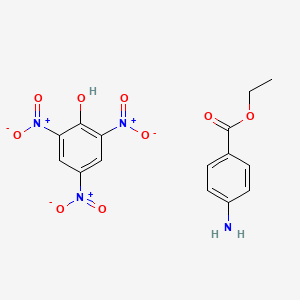

Ethyl 4-aminobenzoate;2,4,6-trinitrophenol

Description

Ethyl 4-aminobenzoate: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications.

Properties

CAS No. |

5982-70-7 |

|---|---|

Molecular Formula |

C15H14N4O9 |

Molecular Weight |

394.29 g/mol |

IUPAC Name |

ethyl 4-aminobenzoate;2,4,6-trinitrophenol |

InChI |

InChI=1S/C9H11NO2.C6H3N3O7/c1-2-12-9(11)7-3-5-8(10)6-4-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,2,10H2,1H3;1-2,10H |

InChI Key |

RKUBFKMIEXCLEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate can be synthesized through a multi-step process starting from p-toluidine . The steps include:

Synthesis of 4′-methylacetanilide:

p-toluidine reacts with acetic anhydride.Oxidation to p-acetamidobenzoic acid: Using potassium permanganate.

Hydrolysis to p-aminobenzoic acid hydrochloride: Using hydrochloric acid.

Esterification to ethyl 4-aminobenzoate: Using ethanol and sulfuric acid.

2,4,6-trinitrophenol

2,4,6-trinitrophenol is synthesized by nitrating phenol with concentrated sulfuric acid and nitric acid . The process involves:

Sulfonation of phenol: Heating phenol with concentrated sulfuric acid.

Nitration: Adding nitric acid to the sulfonated phenol to produce 2,4,6-trinitrophenol.

Chemical Reactions Analysis

Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate undergoes various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Reduction: Reduction of nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions.

2,4,6-trinitrophenol

2,4,6-trinitrophenol is known for its explosive properties and undergoes:

Nitration: Introduction of nitro groups.

Substitution: Electrophilic substitution reactions.

Scientific Research Applications

Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate is widely used in:

Medicine: As a local anesthetic for pain relief in dental and surgical procedures.

Cosmetics: In sunscreens and other personal care products as a UV filter.

Industrial Applications: As an intermediate in the synthesis of other compounds.

2,4,6-trinitrophenol

2,4,6-trinitrophenol has applications in:

Explosives: Used in military and industrial explosives.

Dyes: As a yellow dye for silk and wool.

Medicine: Historically used as an antiseptic and in burn treatments.

Mechanism of Action

Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate acts by blocking sodium channels in nerve cells, preventing the initiation and transmission of nerve impulses, thereby providing local anesthesia .

2,4,6-trinitrophenol

2,4,6-trinitrophenol acts as an explosive by rapidly decomposing and releasing gases, leading to a sudden expansion and explosion .

Comparison with Similar Compounds

Ethyl 4-aminobenzoate

Similar compounds include:

Procaine: Another local anesthetic with similar properties.

Tetracaine: A more potent local anesthetic used in spinal anesthesia.

2,4,6-trinitrophenol

2,4-dinitrophenol: Used in biochemical studies and as a metabolic stimulant.

2,4,6-trinitrotoluene (TNT): A widely used explosive with similar properties.

Ethyl 4-aminobenzoate and 2,4,6-trinitrophenol are unique in their specific applications and properties, making them valuable in their respective fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.